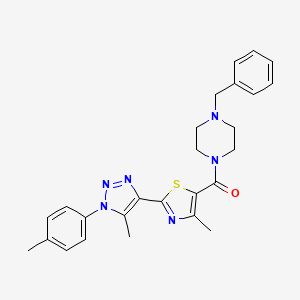

(4-benzylpiperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone

Description

This compound is a structurally complex heterocyclic molecule featuring three distinct pharmacophores:

- 4-Benzylpiperazine moiety: A nitrogen-containing bicyclic structure known for enhancing bioavailability and modulating receptor interactions in medicinal chemistry.

- p-Tolyl-substituted triazole: A 1,2,3-triazole ring substituted with a para-methylphenyl group, offering rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-[4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6OS/c1-18-9-11-22(12-10-18)32-20(3)23(28-29-32)25-27-19(2)24(34-25)26(33)31-15-13-30(14-16-31)17-21-7-5-4-6-8-21/h4-12H,13-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJICTZDFPYYFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Triazole Ring via CuAAC

The 1-(p-tolyl)-1H-1,2,3-triazole-4-yl group is synthesized using CuAAC, a pivotal reaction for triazole formation. p-Tolyl azide is prepared by treating p-toluidine with sodium nitrite and azidating agent, followed by reaction with 5-methyl-1-propyne under Cu(I) catalysis:

Synthesis of p-tolyl azide :

p-Toluidine (1 equiv) is diazotized with NaNO₂/HCl at 0–5°C, followed by treatment with NaN₃ to yield p-tolyl azide.CuAAC reaction :

p-Tolyl azide reacts with ethyl 2-(prop-2-yn-1-yl)acetate in t-BuOH/H₂O (2:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 12 h, yielding ethyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate.

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via Hantzsch methodology, reacting α-haloketones with thioamides:

Preparation of α-bromoketone :

4-Methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl ketone is brominated using N-bromosuccinimide (NBS) in CCl₄ under light.Cyclization with thioamide :

The α-bromoketone reacts with thioacetamide in ethanol under reflux, forming the thiazole ring. The product is hydrolyzed with 4 N NaOH to yield 4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxylic acid.

Synthesis of 4-Benzylpiperazine

The benzylpiperazine moiety is synthesized via N-alkylation of piperazine:

- Alkylation of piperazine :

Piperazine (2 equiv) reacts with benzyl chloride (1 equiv) in ethanol at 80°C for 6 h. Excess piperazine ensures monoalkylation, yielding 1-benzylpiperazine.

Coupling via Methanone Linkage

The carboxylic acid derivative of the thiazole-triazole component is activated and coupled with 4-benzylpiperazine:

Acyl chloride formation :

The thiazole-triazole carboxylic acid (1 equiv) is treated with thionyl chloride (3 equiv) in dry DCM at 0°C, followed by stirring at 25°C for 2 h.Amide coupling :

The acyl chloride reacts with 4-benzylpiperazine (1.2 equiv) in DCM with triethylamine (2 equiv) as a base. The mixture is stirred at 25°C for 12 h, yielding the target methanone.

Characterization and Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, triazole-H), 7.65–7.22 (m, 9H, aromatic), 4.32 (s, 2H, CH₂), 3.72–3.15 (m, 8H, piperazine), 2.51 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

- HRMS (ESI) : m/z calculated for C₂₇H₂₈N₆O₂S [M+H]⁺: 525.2024; found: 525.2021.

Reaction Optimization Data

| Step | Conditions | Yield (%) |

|---|---|---|

| CuAAC | CuSO₄, Na ascorbate, t-BuOH/H₂O | 85 |

| Hantzsch thiazole | EtOH, reflux | 78 |

| Acyl chloride coupling | Et₃N, DCM, 25°C | 92 |

Critical Analysis of Methodologies

- CuAAC Efficiency : The use of sodium ascorbate and CuSO₄·5H₂O provided regioselective 1,4-triazole formation, avoiding side products.

- Solvent Impact : Polar aprotic solvents (e.g., DMF) in coupling steps enhanced reactivity, while protic solvents (e.g., ethanol) favored cyclization.

- Purification Challenges : Silica gel chromatography was essential due to the polar nature of intermediates.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The piperazine ring can be oxidized to form N-oxides.

Reduction: The triazole ring can be reduced to form dihydrotriazoles.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Dihydrotriazoles.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

The compound may have several scientific research applications, including:

Chemistry: As a building block for more complex molecules.

Biology: As a potential ligand for studying receptor interactions.

Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.

Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

Molecular Targets: The compound might interact with enzymes, receptors, or DNA.

Pathways Involved: It could inhibit enzyme activity, block receptor binding, or intercalate into DNA, disrupting its function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Research Findings and Implications

Key Advantages Over Analogs

Enhanced Binding Affinity : The benzylpiperazine group may offer stronger receptor interactions than sulfonyl/allyl variants, as seen in benzothiazole-piperazine derivatives with improved anticancer activity .

Synthetic Flexibility : The thiazole-triazole core allows modular substitution, enabling rapid derivatization (e.g., via Click chemistry) .

Limitations

- Synthetic Complexity : Multi-step synthesis (e.g., triazole formation via azide-alkyne cycloaddition) may reduce yields compared to simpler piperidinyl analogs (e.g., 65–80% yields in ) .

- Uncharacterized Bioactivity : While structural analogs show promise, the target compound’s specific biological profile remains unexplored.

Biological Activity

The compound (4-benzylpiperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone is a novel derivative featuring a combination of piperazine, triazole, and thiazole moieties. This article explores its biological activities, particularly in the context of cancer research, where it has shown promising cytotoxic effects against various cancer cell lines.

Biological Activity Overview

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. The following sections detail specific findings related to its anti-cancer properties.

Cytotoxicity Studies

A study published in 2020 synthesized a series of substituted triazole derivatives, including the compound . The cytotoxic activity was evaluated using the MTT assay against various cell lines such as BT-474 (breast cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The compound exhibited an IC50 value of 0.99 ± 0.01 μM against BT-474 cells, indicating potent anti-proliferative effects .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (μM) |

|---|---|

| BT-474 | 0.99 ± 0.01 |

| HeLa | Not specified |

| MCF-7 | Not specified |

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Apoptosis Induction : Flow cytometric analysis indicated that the compound induces apoptosis in BT-474 cells by causing cell cycle arrest at the sub-G1 and G2/M phases.

- Tubulin Polymerization Inhibition : The compound was found to inhibit tubulin polymerization in a concentration-dependent manner, disrupting microtubule organization essential for mitosis .

- Cell Cycle Analysis : The analysis showed a significant increase in cells at G2/M phase and sub-G1 phase after treatment with the compound, suggesting effective cell cycle blockade .

Additional Biological Activities

Beyond its anti-cancer properties, derivatives containing triazole and thiazole rings are known for their diverse biological activities, including:

- Antimicrobial Effects : Triazole derivatives have been reported to exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Activity : Some related compounds have shown potential as COX-II inhibitors, contributing to their therapeutic profiles in inflammatory conditions .

Case Studies and Literature Review

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Triazole Derivatives : A comprehensive review indicated that compounds with triazole-thiazole structures possess significant anticancer properties and can be optimized for better efficacy .

- Synthesis and Evaluation : Research focused on synthesizing new derivatives revealed that modifications at specific positions on the triazole ring could enhance biological activity .

Q & A

Q. What are the standard synthetic protocols for this compound?

The synthesis involves multi-step organic reactions, typically starting with coupling reactions between benzothiazole/thiazole precursors and piperazine derivatives. Key steps include:

- Nucleophilic substitution for introducing the benzylpiperazine moiety .

- Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form the triazole ring .

- Reaction optimization : Solvents like ethanol or DMF are used under reflux (60–100°C), with sodium acetate as a buffer to control pH .

- Purification : Recrystallization (dioxane/ethanol mixtures) or column chromatography for high-purity yields .

Q. How is the compound structurally characterized?

Advanced spectroscopic and crystallographic methods are employed:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .

- Mass spectrometry (MS) for molecular weight validation .

- X-ray crystallography to resolve complex stereoelectronic effects, especially in thiazole-triazole fused systems .

Q. What initial biological assays are recommended for activity screening?

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antifungal activity : Disk diffusion methods using C. albicans .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 9 hours to 30 minutes) and improves yields by 15–20% .

- Solvent-free conditions : Minimizes side reactions in thiazolidinone formation .

- Catalyst screening : Palladium or copper catalysts enhance coupling efficiency in triazole-thiazole systems .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Compare results across consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing p-tolyl with fluorophenyl) to isolate pharmacophore contributions .

- Dose-response curves : Validate activity thresholds using logarithmic concentration ranges .

Q. What computational methods predict biological targets or binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with antifungal potency .

Q. How to analyze structure-activity relationships (SAR) for this compound?

- Fragment-based design : Systematically modify the thiazole-triazole core and benzylpiperazine side chain .

- Bioisosteric replacement : Substitute the 4-methyl group on the thiazole with chloro or methoxy groups to evaluate steric/electronic effects .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using MOE or Phase .

Q. What strategies assess the compound’s stability under physiological conditions?

- pH-dependent degradation studies : Incubate in buffers (pH 1–9) and monitor via HPLC at 37°C .

- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C .

- Light exposure tests : Evaluate photodegradation using UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.